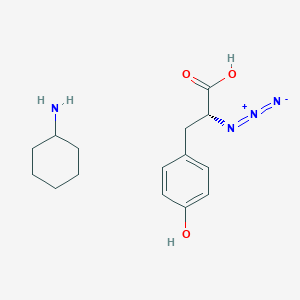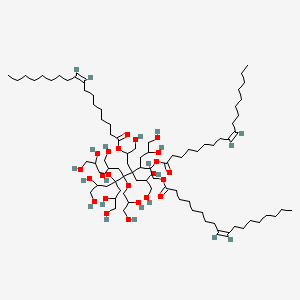
トウモロコシ油(技術用)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Corn oil is primarily extracted through a wet-milling process, which separates the oil from the other components of the corn kernel. The oil extraction process involves several steps: cleaning, cracking, degerming, milling, and extracting the oil from the germ. The extracted oil undergoes refining to remove impurities, including degumming, neutralization, bleaching, and deodorization, resulting in pure, refined corn oil.
Molecular Structure Analysis
Corn oil is composed mainly of triglycerides, with linoleic acid being the predominant fatty acid, constituting about 55.5% of its fatty acid content. It also contains oleic and palmitic acids, along with small amounts of linolenic acid. The presence of these fatty acids contributes to corn oil's nutritional profile and physical properties (Beadle, Just, Morgan, & Reiners, 1965).
Chemical Reactions and Properties
Corn oil undergoes various chemical reactions, including oxidation and hydrogenation, affecting its stability and usability. Oxidation can lead to the formation of off-flavors and decrease the oil's nutritional value, while hydrogenation can increase the oil's saturation, affecting its melting point and shelf life. The presence of tocopherols in corn oil acts as natural antioxidants, enhancing its stability (Zhang et al., 2015).
Physical Properties Analysis
Corn oil's physical properties, including its melting point, viscosity, and density, are influenced by its fatty acid composition. The oil is liquid at room temperature, with a light golden color and a mild taste. Its high linoleic acid content contributes to its fluidity and makes it suitable for various culinary applications.
Chemical Properties Analysis
The chemical properties of corn oil, such as its iodine value, saponification value, and peroxide value, are critical indicators of its quality and usability. These properties reflect the oil's degree of unsaturation, its potential for soap production, and its susceptibility to oxidation, respectively. The iodine value of corn oil indicates a high degree of unsaturation, making it prone to oxidation but also beneficial for heart health due to its polyunsaturated fatty acid content (Beadle et al., 1965).
科学的研究の応用
持続可能なコーティング材料
トウモロコシ油は、持続可能な材料のコーティング用途を広げるために使用されています {svg_1}. エポキシ化トウモロコシ油(ECO)は、高度なナノ複合コーティング材料の潜在的なマトリックスとしてテストされています {svg_2}. これは、ECOを単層カーボンナノチューブで強化することによって達成されます {svg_3}. この研究は、広く使用されている石油系エポキシコーティングの持続可能な代替品を提案しています {svg_4}.
環境に優しい抽出
トウモロコシ油は、改善された水性抽出法を使用してトウモロコシ胚芽から抽出されます {svg_5}. この方法には、スチームエクスプローション前処理と水性エタノール抽出が含まれます {svg_6}. 抽出された油の品質は、市販の油よりも優れています {svg_7}.
農業におけるバイオ刺激剤
トウモロコシ湿式製粉プロセスからの残渣として得られる水性抽出物は、バイオ刺激剤製品の製造における成分として使用できます {svg_8}. これは、トウモロコシ粒中のデンプン、タンパク質、油、繊維、ミネラル、ビタミンなどの複雑な混合物によるものです {svg_9}.
調理とサラダの準備
トウモロコシ油は、トウモロコシ胚芽から抽出された淡黄色の乾燥または半乾燥食用油です {svg_10}. それは調理とサラダの準備に使用されます {svg_11}. この油は、家庭、レストラン、ホテル、病院、その他の食品産業で広く使用されています {svg_12}.
トウモロコシ油抽出の技術、速度論、熱力学
トウモロコシ油抽出の技術、速度論、熱力学に関する研究が行われています {svg_13}. これらの研究は、トウモロコシ油抽出のプロセスを理解し、プロセスの効率を向上させるのに役立ちます {svg_14}.
トウモロコシ油の組成、処理、用途
トウモロコシ油の組成、処理、用途に関する研究が行われています {svg_15}. この研究は、トウモロコシ油の特性を理解し、新しい用途を見つけるのに役立ちます {svg_16}.
作用機序
Target of Action
Corn oil, also known as maize oil, is a vegetable oil extracted from the germ of corn . The primary targets of corn oil are the metabolic functions in the body, particularly those involving fats and lipids . It is rich in linoleic acid, an essential fatty acid, and oleic acid, a monounsaturated fatty acid . These fatty acids play crucial roles in the body, including the maintenance of cell membrane integrity and the regulation of cholesterol levels .
Mode of Action
Corn oil interacts with its targets primarily through dietary intake and digestion. Once ingested, the fatty acids in corn oil are metabolized and absorbed into the body, where they contribute to various physiological processes . For instance, linoleic acid is converted into arachidonic acid, a precursor for various eicosanoids, which are signaling molecules that mediate inflammatory responses and other physiological functions .
Biochemical Pathways
Corn oil affects several biochemical pathways. The metabolism of the fatty acids in corn oil primarily occurs through the process of beta-oxidation, which breaks down these fatty acids to produce energy . Additionally, the conversion of linoleic acid to arachidonic acid involves the delta-6-desaturase enzyme pathway . The resulting arachidonic acid can be further metabolized into eicosanoids via the cyclooxygenase and lipoxygenase pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of corn oil are primarily governed by the digestive system. Upon ingestion, corn oil is emulsified by bile salts in the small intestine, facilitating its absorption . The absorbed fatty acids are then distributed throughout the body via the bloodstream. Metabolism of these fatty acids occurs mainly in the liver, and the resulting metabolites are either utilized for energy production or incorporated into various biomolecules . Excretion of corn oil metabolites occurs primarily through the feces .
Result of Action
The molecular and cellular effects of corn oil’s action are diverse. Its high content of unsaturated fatty acids contributes to the maintenance of cell membrane fluidity and function . Moreover, the metabolites of linoleic acid, such as arachidonic acid and its downstream eicosanoids, play key roles in inflammation, blood clotting, and other cellular responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of corn oil. For instance, the quality and composition of corn oil can be affected by the conditions under which the corn is grown and harvested . Additionally, the processing and refining methods used can impact the oil’s nutritional properties . Furthermore, storage conditions, such as temperature and exposure to light, can affect the stability and quality of corn oil over time .
生化学分析
Biochemical Properties
Corn oil (Technical) plays a significant role in biochemical reactions, primarily as a carrier or delivery vehicle for fat-soluble compounds, including toxins . It interacts with various enzymes, proteins, and other biomolecules. For instance, corn oil is used in the delivery of tamoxifen in mice, curcumin in rats, and [3H]retinol in mice . The interactions between corn oil and these biomolecules are crucial for the effective delivery and absorption of these compounds in biological systems.
Cellular Effects
Corn oil (Technical) influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the high levels of polyunsaturated fats in corn oil can impact the fluidity of cell membranes, which in turn affects cell signaling pathways and gene expression . Additionally, corn oil’s role as a delivery vehicle for fat-soluble compounds can influence cellular metabolism by facilitating the uptake and utilization of these compounds.
Molecular Mechanism
The molecular mechanism of corn oil (Technical) involves its interactions with biomolecules at the molecular level. Corn oil can bind to specific proteins and enzymes, leading to their activation or inhibition. For instance, the delivery of tamoxifen using corn oil involves the binding of tamoxifen to estrogen receptors, which modulates gene expression and cellular responses . Similarly, the delivery of curcumin and [3H]retinol using corn oil involves their interactions with specific proteins and enzymes, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of corn oil (Technical) can change over time. Corn oil’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that corn oil can remain stable under certain conditions, but its degradation can lead to the formation of oxidation products that may have adverse effects on cells . Long-term studies in vitro and in vivo have demonstrated that corn oil can have sustained effects on cellular function, depending on its stability and degradation.
Dosage Effects in Animal Models
The effects of corn oil (Technical) vary with different dosages in animal models. Studies have shown that low to moderate doses of corn oil can have beneficial effects, such as improved delivery of fat-soluble compounds and enhanced cellular function . High doses of corn oil can lead to toxic or adverse effects, including oxidative stress and inflammation. These threshold effects highlight the importance of optimizing the dosage of corn oil in research and therapeutic applications.
Metabolic Pathways
Corn oil (Technical) is involved in various metabolic pathways, including lipid metabolism and energy production. It interacts with enzymes and cofactors involved in these pathways, such as lipases and fatty acid-binding proteins . Corn oil’s high levels of polyunsaturated fats can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and lipid storage. These effects are crucial for understanding the role of corn oil in metabolic processes and its potential therapeutic applications.
Transport and Distribution
Corn oil (Technical) is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, fatty acid-binding proteins facilitate the transport of polyunsaturated fats in corn oil to various cellular compartments . Corn oil’s localization and accumulation within cells can influence its activity and function, affecting cellular processes such as signaling, metabolism, and gene expression.
Subcellular Localization
The subcellular localization of corn oil (Technical) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Corn oil can localize to cell membranes, lipid droplets, and other organelles, where it exerts its effects on cellular function . The specific localization of corn oil within cells is crucial for its role in modulating cellular processes and its potential therapeutic applications.
特性
| { "Design of the Synthesis Pathway": "Corn oil (Technical) is primarily derived from the germ of corn kernels. The synthesis pathway involves a series of steps including extraction, refining, and processing.", "Starting Materials": [ "Corn kernels", "Hexane", "Sodium hydroxide", "Water" ], "Reaction": [ "1. Extraction: The corn kernels are first cleaned and then subjected to a solvent extraction process using hexane. This step helps to remove the oil from the germ.", "2. Refining: The extracted oil is then subjected to a refining process that involves degumming, neutralization, bleaching, and deodorization. In the degumming step, the oil is treated with water and sodium hydroxide to remove any impurities. The neutralization step involves the addition of an acid to remove any free fatty acids. The oil is then bleached to remove any color pigments and deodorized to remove any unwanted odors.", "3. Processing: The refined oil is then processed to remove any remaining impurities and to improve its stability. This step involves the addition of antioxidants and other additives to improve the shelf life and quality of the oil.", "4. Packaging: The final step involves packaging the oil into bottles or containers for distribution and sale." ] } | |
CAS番号 |
8001-30-7 |
分子式 |
C12-H14-Cl-N-O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B1165791.png)

